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Comprehensive Profile of Fleroxacin

Fleroxacin is a trifluorinated fluoroquinolone antibiotic with bactericidal activity against a wide range of

Gram-positive and Gram-negative bacteria. Its primary mechanism involves inhibiting bacterial DNA gyrase

(topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair

[1].

The table below summarizes its core pharmacokinetic and antimicrobial properties:

Property Description

Molecular Formula C17H18F3N3O3 [1]

Mechanism of Action Inhibition of bacterial DNA gyrase & topoisomerase IV [1]

Key Pharmacokinetic Feature Long elimination half-life (9-12 hours) [1]

Dosing Regimen Once daily [1]

Spectrum of Activity Broad spectrum vs. Gram-negative & some Gram-positive bacteria [1]

Quantitative Tissue Penetration of Fleroxacin

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s528064?utm_src=pdf-body
https://www.smolecule.com/products/s528064?utm_src=pdf-interest
https://www.smolecule.com/products/s528064?utm_src=pdf-body
https://www.smolecule.com/products/s528064?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fleroxacin
https://en.wikipedia.org/wiki/Fleroxacin
https://en.wikipedia.org/wiki/Fleroxacin
https://en.wikipedia.org/wiki/Fleroxacin
https://en.wikipedia.org/wiki/Fleroxacin
https://en.wikipedia.org/wiki/Fleroxacin
https://www.smolecule.com/products/s528064?utm_src=pdf-body
https://www.smolecule.com/products/s528064?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Fleroxacin penetrates widely into body tissues and fluids after oral administration. Research indicates that

concentrations in most tissues are similar to or exceed those in plasma, surpassing the typical susceptibility

breakpoint for many bacteria [2] [3].

Tissue or Fluid
Penetration Ratio
(Tissue/Plasma)

Notes / Key Findings

Plasma (Reference) Peak: 5-7 mg/L (after 400mg dose); Trough: ~1

mg/L (24h post-dose) [2].

Lung 1.6 - 2.7 [3] Favorably high penetration.

Bronchial Mucosa 2 - 3 [2] Favorably high penetration.

Muscle 1.9 - 2.1 [3] Favorably high penetration.

Gynaecological
Tissues

1.1 - 1.9 [3] Includes myometrium, fallopian tube, ovaries
[2].

Bone ~1.2 [3] Concentration similar to plasma.

Suction Blister Fluid
(SBF)

1.14 - 1.33 [4] AUCSBF/AUCPlasma >100%.

Seminal Fluid 2 - 3 [2] Favorably high penetration.

Sputum ~1 [2] Concentration similar to plasma.

Fat 0.05 - 0.5 [3] Limited penetration (10-40% of plasma levels)

[2].

Comparative Antibacterial Activity

When compared to other quinolones, fleroxacin's in vitro activity shows a distinct profile [5].
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Bacterial Species
Fleroxacin MIC₉₀
(μg/ml)

Comparison to Other Quinolones

Most Enterobacteriaceae ≤ 0.25 [5] 1- to 2-fold less active than ciprofloxacin; at

least as active as ofloxacin and lomefloxacin
[5].

Citrobacter freundii 4 [5] -

Serratia marcescens 2 [5] -

Pseudomonas aeruginosa > 8 [5] Activity similar to ciprofloxacin, ofloxacin, and
lomefloxacin (all MIC₉₀ > 8 μg/ml) [5].

Acinetobacter spp. (Highly
susceptible) [5]

1-fold less active than lomefloxacin [5].

Haemophilus influenzae (Highly
susceptible) [5]

At least 1-fold less active than ciprofloxacin or
ofloxacin [5].

Methicillin-Susceptible S.
aureus (MSSA)

≤ 1 [5] Very susceptible [5].

Methicillin-Resistant S.
aureus (MRSA)

> 8 [5] Not susceptible [5].

Streptococcus pneumoniae (Resistant) [5] Resistant along with lomefloxacin; very
susceptible to ciprofloxacin and ofloxacin [5].

Experimental Methodologies for Tissue Distribution

The data on tissue penetration are derived from specific, rigorous experimental protocols.

General Methodology for Human Tissue Penetration Studies

Study Design: Open-label studies where healthy volunteers or patients scheduled for surgery
receive a single or multiple oral doses of fleroxacin (e.g., 400 mg) [2] [3].
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Sample Collection: Blood plasma samples and tissue samples are collected at precisely timed

intervals following drug administration. Tissues are obtained during surgical procedures, and any
adhering blood or fluid is carefully removed [3].

Analytical Method: Drug concentrations in plasma and tissue homogenates are determined using
High-Performance Liquid Chromatography (HPLC). A common method involves extraction with a

mixture of dichloromethane and isopropanol, which typically yields a high recovery rate of over
85% [3].

Data Analysis: Tissue-to-plasma concentration ratios are calculated. The decline in drug
concentration over time in tissues is compared to that in plasma to determine if they are parallel [2].

Suction Blister Fluid Penetration Study

Model: This method uses a non-invasive technique to study the penetration of drugs into

extravascular, extracellular fluid. Suction blisters are induced on the volunteers' skin [4].
Procedure: Volunteers receive single and multiple oral doses of fleroxacin. Plasma and blister fluid

are sampled concurrently over time [4].
Analysis: Concentrations are measured by HPLC. The key metric for penetration is the ratio of the

Area Under the concentration-time curve (AUC) for blister fluid to the AUC for plasma [4].

Immunomodulatory Effects and Visualization

Beyond direct antibacterial action, some fluoroquinolones exhibit immunomodulatory effects. These

properties are linked to their chemical structure, particularly the presence of a cyclopropyl group [6]. The

following diagram illustrates the proposed signaling pathways through which fluoroquinolones like

fleroxacin may exert anti-inflammatory effects.
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Proposed Anti-inflammatory Pathways of Fluoroquinolones
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The proposed molecular mechanisms include:

PDE Inhibition and cAMP Elevation: Fleroxacin inhibits phosphodiesterase (PDE), leading to
accumulated intracellular cAMP. This enhances Protein Kinase A (PKA) activity, which in turn inhibits

the pro-inflammatory transcription factor NF-κB and activates CREB, resulting in reduced synthesis
of cytokines and chemokines [6].

Inhibition of TLR and ERK Pathways: Fleroxacin can also suppress the Toll-like Receptor (TLR)
and Extracellular signal-Regulated Kinase (ERK) signaling pathways. This inhibition disrupts the

activation of another key pro-inflammatory transcription factor, AP-1, further contributing to anti-
inflammatory effects [6].
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Conclusion and Research Implications

In summary, the key differentiators of fleroxacin are:

Favorable Tissue Distribution: It achieves concentrations at or above plasma levels in many

clinically relevant tissues, including the respiratory tract, female reproductive organs, and muscle [2]
[3].

Pharmacokinetic Advantage: Its long elimination half-life (9-12 hours) supports a convenient once-
daily dosing regimen [1].

Spectrum Considerations: While highly active against many Gram-negative bacteria and some
Staphylococci, it is less potent than ciprofloxacin against several species and is not suitable for

infections caused by MRSA, Enterococci, or Streptococci pneumoniae [5].

For researchers, these properties make fleroxacin a compelling candidate for repurposing or designing new

derivatives, particularly for soft tissue and respiratory infections where its tissue penetration and

pharmacokinetics are advantageous.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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